molecular formula C10H10N2O5 B3021263 Ethyl 2-(3-nitroanilino)-2-oxoacetate CAS No. 7501-69-1

Ethyl 2-(3-nitroanilino)-2-oxoacetate

Cat. No. B3021263
CAS RN: 7501-69-1
M. Wt: 238.2 g/mol
InChI Key: IOAWBDJZTBCMCG-UHFFFAOYSA-N
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Description

Ethyl 2-(3-nitroanilino)-2-oxoacetate is a compound that can be associated with various chemical reactions and has potential applications in organic synthesis. While the specific compound is not directly mentioned in the provided papers, related compounds and their reactions can give insights into the behavior and characteristics that Ethyl 2-(3-nitroanilino)-2-oxoacetate might exhibit.

Synthesis Analysis

The synthesis of related compounds often involves reactions under acidic conditions or the presence of a catalyst. For instance, ethyl linoleate reacts with nitrite ions in acidic media to form complex patterns of products, including nitroalkenes and nitro alcohols . Similarly, ethyl nitroacetate can be transformed into various nitrile oxides under thermal conditions or by treatment with phenyl isocyanate and a base . These methods could potentially be adapted for the synthesis of Ethyl 2-(3-nitroanilino)-2-oxoacetate by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of Ethyl 2-(3-nitroanilino)-2-oxoacetate would likely be characterized by spectroscopic methods such as NMR, IR, and mass spectrometry, as demonstrated for other related compounds . These techniques provide detailed information about the molecular framework and functional groups present in the compound.

Chemical Reactions Analysis

Compounds similar to Ethyl 2-(3-nitroanilino)-2-oxoacetate can participate in a variety of chemical reactions. For example, ethyl 2-nitroacetoacetate can undergo elimination reactions to form isoxazolines , and ethyl nitroacetate serves as a synthon for the synthesis of various dinitro compounds . Additionally, ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate can be involved in Lossen rearrangement to synthesize hydroxamic acids and ureas . These reactions highlight the versatility of nitroacetate derivatives in organic synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of Ethyl 2-(3-nitroanilino)-2-oxoacetate would be influenced by its functional groups. The presence of the nitro group and the oxoacetate moiety would affect its reactivity, solubility, and stability. The nitro group is known for its electron-withdrawing nature, which can enhance the reactivity of adjacent groups . The oxoacetate moiety could provide sites for nucleophilic attack, potentially leading to various transformations .

Scientific Research Applications

Genotoxicity of Ethylating Agents
Compounds like 1-Ethyl-1-nitrosourea (ENU), which share a functional relation to ethylating and nitro compounds, have been extensively studied for their genotoxicity. ENU is a potent mutagen affecting various organisms, from viruses to mammalian cells, by inducing a wide range of mutations. This provides insights into the mechanisms of mutation induction by ethylating agents, which could be relevant for understanding the effects of similar compounds (Shibuya & Morimoto, 1993).

Ethyl Glucuronide as a Biomarker
Ethyl glucuronide (EtG) is another example, a minor non-oxidative ethanol metabolite used as a biomarker to detect alcohol consumption. Research on EtG, particularly its stability and detection in various biological matrices, highlights the importance of ethyl derivatives in monitoring and understanding substance use and metabolism (Crunelle et al., 2014).

Sterilization and Preservation
Ethylene oxide, an ethyl derivative, has significant applications in the sterilization of medical devices. Its effectiveness and challenges in ensuring safety without compromising the sterilization process underscore the importance of ethyl compounds in healthcare and research settings (Mendes, Brandão, & Silva, 2007).

Toxicological Considerations
The exploration of the toxicological profiles of ethyl compounds, such as ethyl carbamate, provides crucial information on their safety, regulatory considerations, and implications for public health. Understanding the carcinogenic and genotoxic potential of these compounds is essential for their responsible use in both industrial and research applications (Weber & Sharypov, 2009).

Safety and Hazards

The safety and hazards associated with a compound depend on its specific physical and chemical properties. It’s important to refer to the Material Safety Data Sheet (MSDS) for detailed safety information .

properties

IUPAC Name

ethyl 2-(3-nitroanilino)-2-oxoacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O5/c1-2-17-10(14)9(13)11-7-4-3-5-8(6-7)12(15)16/h3-6H,2H2,1H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOAWBDJZTBCMCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)NC1=CC(=CC=C1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00287899
Record name ST51021144
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00287899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

7501-69-1
Record name NSC53202
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53202
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ST51021144
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00287899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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